Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate
Overview
Description
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate is an organic compound with the molecular formula C15H20O6 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate consists of a benzene ring conjugated to a propanoic acid, with two methoxy groups attached to the 3rd and 4th positions of the benzene ring .Scientific Research Applications
Radiopaque Compounds for X-ray Imaging A study describes the synthesis and characterization of a radiopaque compound, which, due to its high iodine content, possesses substantial radiopacity, making it potentially useful for X-ray imaging applications. This compound, synthesized via electrophilic aromatic iodination, demonstrated non-cytotoxicity to fibroblast cells, suggesting its suitability for clinical scenarios (Gopan et al., 2021).
Synthesis of Biological Active Compounds Another application involves the synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates from dimethyl 2-(methoxymethylene) pentanedioates for producing pyrimidine derivatives with biological activities. This showcases the compound's utility in creating intermediates with potential biological and pharmaceutical applications (Berzosa et al., 2011).
Nanoparticles for Agricultural Applications Research on the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides highlights the compound's potential in enhancing the delivery and efficacy of agricultural chemicals. This technology aims to reduce environmental and human toxicity while improving the stability and efficiency of fungicides (Campos et al., 2015).
Catalytic Applications in Organic Synthesis The use of dimethyltin(IV) coordination polymers as catalysts for the Baeyer–Villiger oxidation of ketones to esters under solvent-free conditions shows the compound's relevance in catalysis and organic synthesis. This application demonstrates the compound's potential in facilitating environmentally friendly and efficient chemical transformations (Martins et al., 2016).
properties
IUPAC Name |
dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-18-12-6-5-10(7-13(12)19-2)11(8-14(16)20-3)9-15(17)21-4/h5-7,11H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPFZFJYDJSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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